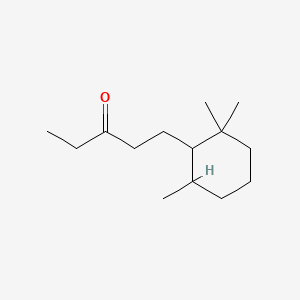
1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a benzyl group substituted with a methylthio group
Vorbereitungsmethoden
The synthesis of 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1,1-trifluoroacetone with N-methyl-N-(2-(methylthio)benzyl)amine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may also include purification steps to ensure the final product’s purity.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe to understand biological pathways involving sulfur-containing compounds.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products requiring fluorinated intermediates.
Wirkmechanismus
The mechanism by which 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine include:
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine: This compound lacks the methylthio group, which may affect its reactivity and applications.
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H12F3NS |
|---|---|
Molekulargewicht |
235.27 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-methyl-N-[(2-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3NS/c1-14(10(11,12)13)7-8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
FKUQUQMKEZQDSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


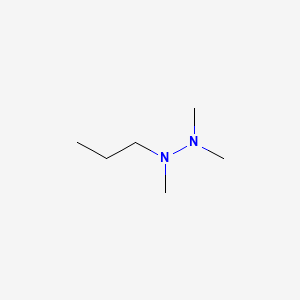
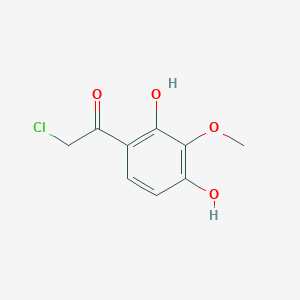
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)
![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)
![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
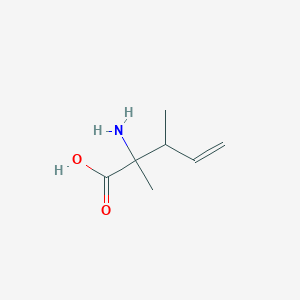
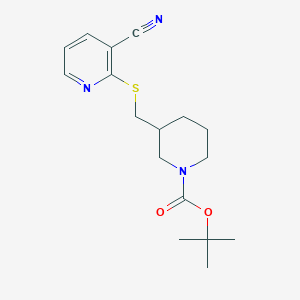

![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)


![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
